

"Xanthocillin X permethyl ether" OR "Xanthocillin X dimethyl ether"

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Compound of Interest

Compound Name: Xanthocillin X permethyl ether

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An In-depth Technical Guide to Xanthocillin X Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthocillin X dimethyl ether, also known as **Xanthocillin X permethyl ether**. This natural product, isolated from fungal extracts, has garnered significant scientific interest due to its diverse biological activities. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

I. Core Compound Information

Xanthocillin X dimethyl ether is a naturally occurring isocyanide with the molecular formula $C_{20}H_{16}N_2O_2$ and a molecular weight of 316.35 g/mol .[1][2] It has been identified in fungal species such as Aspergillus sp. and Scedosporium apiospermum.[3][4] The compound is recognized for its potential therapeutic applications, including anti-proliferative effects against cancer, antibacterial activity, and the ability to lower Amyloid-β-42 (Aβ-42) levels, suggesting relevance in Alzheimer's disease research.[1][3][4][5][6][7]

II. Quantitative Data Summary

The following tables summarize the key quantitative data reported for Xanthocillin X dimethyl ether across various biological assays.



Table 1: In Vitro Anti-proliferative Activity (IC50 Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Citation
MDA-MB-231	Triple-Negative Breast Cancer	0.85	[4]
MDA-MB-468	Triple-Negative Breast Cancer	0.25	[4]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial Strain	Gram Type	MIC (μM)	Citation
Acinetobacter baumannii ATCC17978	Gram-Negative	> 16	[8][9]
A. baumannii ATCC17978 ΔadeBΔadeJ	Gram-Negative	Comparable to Xanthocillin X	[8][9]

III. Mechanism of Action

The primary mechanism of action for Xanthocillin X dimethyl ether involves its interaction with heme, an iron-containing porphyrin essential for various cellular processes.

1. Heme Sequestration:

Xanthocillin X dimethyl ether directly binds to hemin (the oxidized form of heme) in vitro.[3] This interaction is characterized by a shift in the UV-Vis absorption spectrum of hemin from 390 nm to 440 nm in a dose-dependent manner upon the addition of the compound.[3] This binding leads to the biochemical inactivation of heme.[3]

2. Disruption of Mitochondrial Function in Cancer:

In the context of triple-negative breast cancer (TNBC), Xanthocillin X dimethyl ether translocates into the mitochondria.[3] Within the mitochondria, it interacts with hemoproteins,



particularly cytochromes, which are crucial components of the electron transport chain (ETC). [3] This interaction disrupts the ETC, inhibits the activity of mitochondrial complexes, and ultimately inactivates mitochondrial respiration, contributing to its anti-proliferative effects.[3]

3. Dysregulation of Heme Biosynthesis in Bacteria:

As an antibacterial agent against pathogens like Acinetobacter baumannii, Xanthocillin X dimethyl ether's ability to sequester cellular regulatory heme is a key mechanism.[8][10] This sequestration prevents heme from binding to its cognate enzyme pockets, leading to uncontrolled cofactor biosynthesis and the accumulation of porphyrins.[8][11] This accumulation results in cellular stress and contributes to the bactericidal effect.[8][11]

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Cell Proliferation Assay (SRB Assay)

This protocol is used to assess the anti-proliferative effects of Xanthocillin X dimethyl ether on cancer cell lines.[4]

- Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well.
- Compound Treatment: Add Xanthocillin X dimethyl ether at the desired concentrations and incubate for the specified time at 37 °C.
- Cell Fixation: Fix the cultures with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4
 °C.
- Staining: Stain the fixed cells for 10 minutes with 0.4% (w/v) Sulforhodamine B (SRB).
- Data Analysis: Quantify the stained cell mass to determine the inhibition of cell proliferation and calculate IC₅₀ values.
- 2. Heme Binding Assay (UV-Vis Spectroscopy)

This assay demonstrates the direct binding of Xanthocillin X dimethyl ether to hemin.[3]



- Preparation: Prepare solutions of hemin and Xanthocillin X dimethyl ether in a suitable buffer.
- Measurement: Record the UV-Vis absorption spectrum of hemin alone (typically showing a peak at 390 nm).
- Titration: Add increasing concentrations of Xanthocillin X dimethyl ether to the hemin solution.
- Analysis: Observe the dose-dependent shift in the absorption peak to 440 nm, indicating a direct interaction.[3]
- 3. Minimum Inhibitory Concentration (MIC) Determination

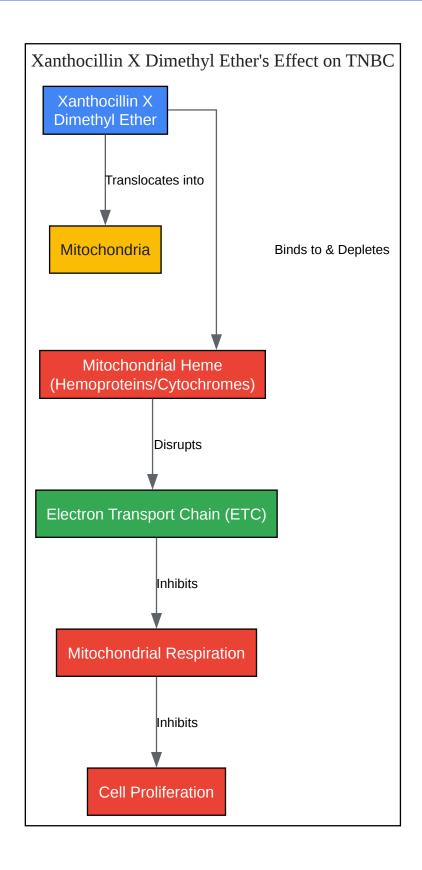
This protocol is used to determine the antibacterial potency of Xanthocillin X dimethyl ether.[8]

- Bacterial Culture: Grow bacterial strains to a specific optical density in appropriate culture media.
- Compound Dilution: Prepare a series of dilutions of Xanthocillin X dimethyl ether in a 96-well plate.
- Inoculation: Inoculate each well with the bacterial suspension.
- Incubation: Incubate the plates under appropriate conditions for bacterial growth.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes.

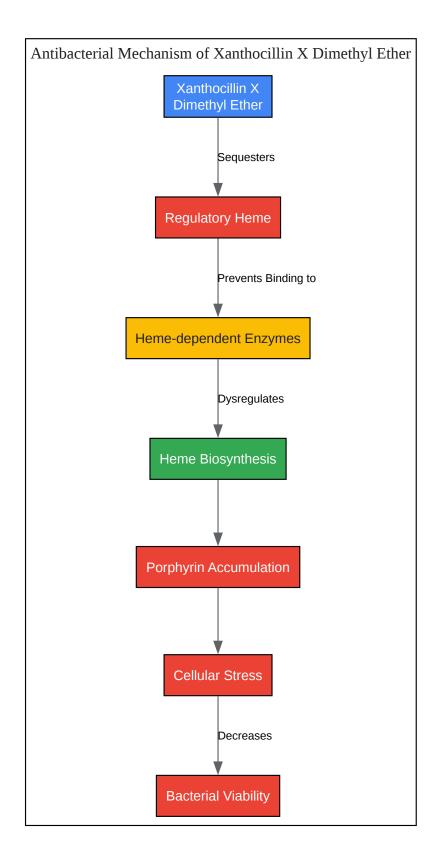




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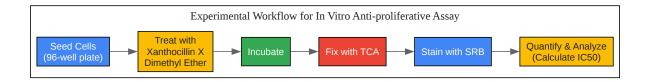
Caption: Mechanism of action of Xanthocillin X dimethyl ether in triple-negative breast cancer (TNBC) cells.





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Caption: Antibacterial mechanism of Xanthocillin X dimethyl ether through heme sequestration.



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Caption: Workflow for determining the in vitro anti-proliferative activity of Xanthocillin X dimethyl ether.

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